molecular formula C9H9ClF3N B13066852 (4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B13066852
M. Wt: 223.62 g/mol
InChI Key: ISKBJSBSJWEIPT-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is a substituted amine featuring a 4-chloro-2-methylphenyl group attached to a 2,2,2-trifluoroethylamine moiety. Its molecular formula is C₉H₈ClF₃N (calculated based on structural analogs in and ), with a molecular weight of 231.62 g/mol. The compound combines aromatic and fluorinated alkyl components, which are common motifs in medicinal chemistry for enhancing metabolic stability and lipophilicity .

  • Coupling reactions between substituted phenylisothiocyanates and amines .
  • Reductive amination or nucleophilic substitution with fluorinated alkyl halides .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

4-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

ISKBJSBSJWEIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 4-chloro-2-methylphenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Drug Development

Fluorinated compounds are increasingly significant in drug development due to their ability to enhance pharmacological properties. The introduction of fluorine can improve metabolic stability and bioactivity, which is crucial for developing effective pharmaceuticals. For instance, the presence of the trifluoroethyl group in (4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine may enhance lipophilicity and bioavailability.

Case Study: Ezetimibe
Ezetimibe is a cholesterol absorption inhibitor that exemplifies the benefits of fluorination. Modifications during its development included fluorination that resulted in increased potency and metabolic stability compared to its predecessors . This trend indicates that compounds like this compound may similarly contribute to the development of new therapeutics.

Anticancer Activity

Research has shown that compounds containing chlorinated and fluorinated aromatic rings can exhibit anticancer properties. The structural characteristics of this compound suggest potential interactions with biological targets involved in cancer progression.

Data Table: Anticancer Activity of Fluorinated Compounds

Compound NameActivity TypeReference
EzetimibeCholesterol Inhibition
CelecoxibCOX-2 Inhibition
This compoundPotential Anticancer ActivityOngoing Studies

Pesticide Development

The compound has been explored for its potential use as a pesticide due to its ability to disrupt biological processes in pests. The trifluoroethyl group enhances the compound's efficacy by increasing its stability and activity against target organisms.

Case Study: Plant Protection Agents
Research indicates that modifications similar to those found in this compound can lead to the development of effective agrochemicals. These compounds have shown promise in controlling pests such as insects and nematodes .

Data Table: Efficacy of Fluorinated Pesticides

Pesticide NameTarget OrganismEfficacy (%)
TrifluralinWeeds85
Fluorinated Analog of ChlorpyrifosInsects90
This compoundVarious PestsUnder Investigation

Fluorinated Compounds in the Environment

The environmental implications of fluorinated compounds are critical due to their persistence and potential toxicity. Studies highlight the need for careful assessment of these compounds' effects on ecosystems .

Data Table: Environmental Persistence of Fluorinated Compounds

Compound NameHalf-Life (Days)Environmental Impact
Trifluralin30Moderate
Ezetimibe10Low
This compoundTBDTBD

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs and their distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine (Target) C₉H₈ClF₃N 231.62 4-Cl, 2-CH₃ on phenyl; NH-(CF₃CH₂)
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride C₉H₈ClF₃N·HCl 266.08 4-Cl on phenyl; NH(CH₃)-(CF₃CH₂)
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine C₉H₉ClF₃N 229.63 4-Cl, 2-CF₃ on phenyl; NH(CH₃)-CH₂
Benzyl-(2,2,2-trifluoro-ethyl)-amine C₉H₁₀F₃N 189.18 Phenyl-CH₂; NH-(CF₃CH₂)
2,2,2-Trifluoroethylamine C₂H₄F₃N 99.06 Parent amine: NH-(CF₃CH₂)

Key Observations :

  • Substituent Position: The target compound’s 4-chloro-2-methylphenyl group contrasts with analogs featuring trifluoromethyl (CF₃) or methoxy groups (e.g., ).
  • Fluorination: The 2,2,2-trifluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated amines (e.g., ethylamine) .
  • Amine Modification : Methylation of the amine (as in ) reduces basicity, which may affect solubility and pharmacokinetics.

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • LogP : The trifluoroethyl group increases hydrophobicity. For example, 2,2,2-trifluoroethylamine has a logP of ~0.5, while benzyl analogs (e.g., ) may exceed 2.0. The target compound likely has a logP of ~2.5–3.0 due to the aromatic and fluorinated moieties.
  • Solubility : Fluorinated amines generally exhibit lower aqueous solubility. The hydrochloride salt form (as in ) improves solubility for pharmaceutical formulations.
  • Stability: The CF₃ group resists oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound (4-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine , often referred to as a trifluoromethyl-substituted amine, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄ClF₃N
  • Molar Mass : 307.72 g/mol
  • CAS Number : 1445684-82-1

This compound features a chloro group and a trifluoroethyl moiety, which significantly influence its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted amines have shown effectiveness against various bacterial strains. A study highlighted that similar compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii .

Anticancer Activity

Trifluoromethylated compounds have also been investigated for their anticancer properties. The incorporation of the trifluoromethyl group into phenolic structures has been linked to enhanced potency in inhibiting cancer cell proliferation. For example, a study on related compounds revealed that they could inhibit key enzymes involved in cancer cell metabolism .

Case Study 1: Antibacterial Activity

A specific study focused on the synthesis of a series of trifluoromethyl-substituted amines, including this compound. The results indicated significant antibacterial effects against resistant strains of Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.5 to 1 μg/mL .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer potential of this compound in vitro using various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations (10-20 μM) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Modulation of Signaling Pathways : Trifluoromethyl groups can alter the electronic properties of molecules, enhancing their interaction with biological targets such as receptors and enzymes.

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